molecular formula C22H16ClFN2OS B2877420 N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide CAS No. 478049-60-4

N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide

Cat. No. B2877420
CAS RN: 478049-60-4
M. Wt: 410.89
InChI Key: IVNNJQJNKUEISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide, also known as CFM-2, is a synthetic compound that has been widely studied for its potential therapeutic applications. CFM-2 belongs to the class of indole-based compounds that have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Synthesis and Material Science Applications

This compound's derivatives are pivotal in synthesizing new materials with potential applications in organic electronics and polymer science. For instance, its structural analogs have been utilized in the preparation of transparent polyimides with high refractive indices and small birefringence, indicating their relevance in optical materials and devices (Tapaswi et al., 2015). Additionally, similar frameworks have contributed to synthesizing soluble cardo aromatic polyamides, showcasing their significance in creating materials with excellent thermal stability and mechanical properties (Liaw et al., 2001).

Antimicrobial and Antipathogenic Activities

Compounds structurally related to N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide have been explored for their antimicrobial properties. Research demonstrates the synthesis and characterization of thiourea derivatives, which exhibit significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). Such findings underscore the potential of these compounds in developing new antibacterial agents with specific efficacy against biofilms.

Biochemical and Pharmaceutical Research

In the realm of pharmaceutical research, structurally analogous compounds have been investigated for their inhibitory activity against various biological targets. For example, halogenated derivatives have shown potent inhibition of tumor-associated carbonic anhydrase IX, suggesting their utility in designing antitumor agents (Ilies et al., 2003). Furthermore, indole-2-carboxamide analogs have emerged as a promising class of antituberculosis agents, highlighting the therapeutic potential of this chemical framework in addressing infectious diseases (Kondreddi et al., 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-6-14(23)7-11-16)22(26)28-17-12-8-15(24)9-13-17/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNNJQJNKUEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.